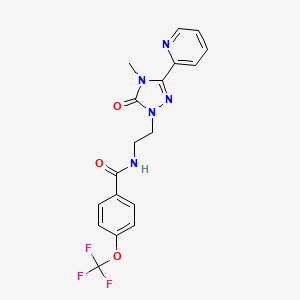

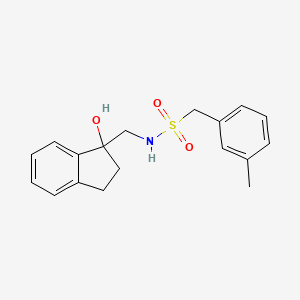

![molecular formula C16H18N4O3 B2507361 3-环丙基-N'-[(E)-(3-乙氧基-2-羟苯基)亚甲基]-1H-吡唑-5-碳酰肼 CAS No. 634883-85-5](/img/structure/B2507361.png)

3-环丙基-N'-[(E)-(3-乙氧基-2-羟苯基)亚甲基]-1H-吡唑-5-碳酰肼

描述

Synthesis Analysis

The synthesis of N'-arylidene pyrazole-3-carbohydrazides, which are structurally related to 3-cyclopropyl-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide, involves the creation of novel compounds intended to act as dual agents against diabetes and oxidative stress. These pathologies are often involved in the development and progression of metabolic syndrome. The synthesis process includes the introduction of a hydroxyl group at the 4-position of the hydrazone moiety, which has been found to significantly enhance the antioxidant capacity of these compounds. For instance, a syringaldehyde derivative (compound 3g) was identified as the most active compound in terms of antioxidant properties. The in vivo hypoglycemic effect of these analogues was also determined, with 4-hydroxy analogues showing a higher reduction in glycemia after administration .

Molecular Structure Analysis

The molecular structure of N'-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, a compound with similarities to the one , has been extensively studied using vibrational spectroscopic methods and quantum chemical calculations. The geometry and electronic structure were optimized using DFT/B3LYP/6-311G++(d,p) method, which provided insights into the stability and reactivity of the molecule. The vibrational spectra, including FT-IR and FT-Raman, were recorded and analyzed, with specific attention to the ring breathing modes of the benzene rings. Theoretical calculations also revealed the molecule's first order hyperpolarizability, indicating its potential as a nonlinear optical (NLO) material .

Chemical Reactions Analysis

The reactivity of the pyrazole-3-carbohydrazide derivatives has been assessed through various mechanisms, including autoxidation and hydrolysis. The bond dissociation energies and radial distribution functions were calculated to evaluate the susceptibility of the molecule to these reactions. The natural bond orbital (NBO) analysis provided further understanding of the molecule's stability, which arises from hyper-conjugative interactions and charge delocalization. These studies are crucial for predicting the behavior of the compound under different chemical conditions and for designing molecules with improved stability and reactivity profiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure and reactivity. The presence of a hydroxyl group and the specific arrangement of the arylidene moiety contribute to the antioxidant capacity, as demonstrated by in vitro assays such as DPPH and FRAP. The hypoglycemic activity observed in vivo suggests that these compounds can interact with biological targets, such as CB1R, and influence physiological processes like glucose metabolism. The molecular docking studies support these findings by showing potential interactions with key amino acids in the target proteins .

科学研究应用

防腐保护

一项研究探索了碳酰肼-吡唑化合物(包括类似结构)在酸性溶液中对低碳钢的缓蚀性能。这些化合物表现出很高的缓蚀效率,表明它们在金属表面的防腐保护中具有应用前景。该研究结合了实验方法和计算方法来了解金属表面的吸附和保护层形成(Paul 等人,2020 年)。

分子对接和治疗潜力

另一项研究重点关注碳酰肼化合物的合成、结构分析和分子对接研究,展示了其作为抗糖尿病剂的潜力。光谱方法和理论计算被用于表征,该化合物在针对与糖尿病相关的蛋白质的分子对接研究中显示出前景(Karrouchi 等人,2021 年)。

抗菌和抗氧化活性

对含三氟甲基的碳酰肼的研究揭示了它们作为抗菌剂和抗氧化剂的能力。合成并测试了一系列这些化合物,显示出对细菌和真菌的不同水平的活性,以及清除自由基的能力,表明它们在药物应用中的潜力(Bonacorso 等人,2012 年)。

属性

IUPAC Name |

5-cyclopropyl-N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3/c1-2-23-14-5-3-4-11(15(14)21)9-17-20-16(22)13-8-12(18-19-13)10-6-7-10/h3-5,8-10,21H,2,6-7H2,1H3,(H,18,19)(H,20,22)/b17-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXIFMUBPYFJES-RQZCQDPDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1O)C=NNC(=O)C2=NNC(=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC(=C1O)/C=N/NC(=O)C2=NNC(=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401329348 | |

| Record name | 5-cyclopropyl-N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401329348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49820993 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

634883-85-5 | |

| Record name | 5-cyclopropyl-N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401329348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

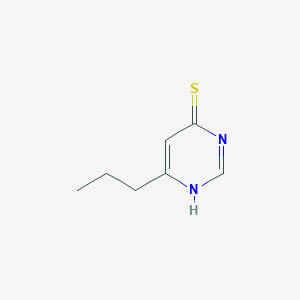

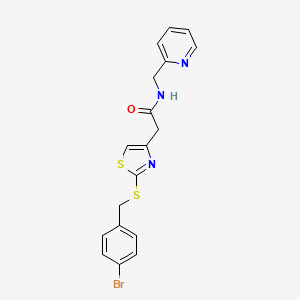

![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2507279.png)

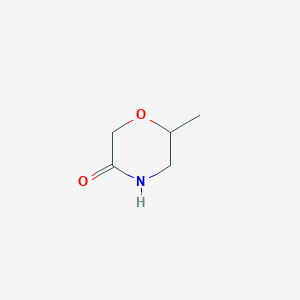

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2507281.png)

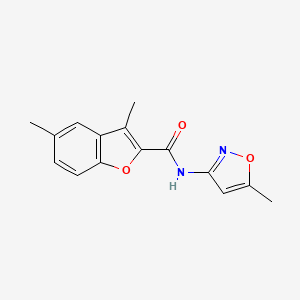

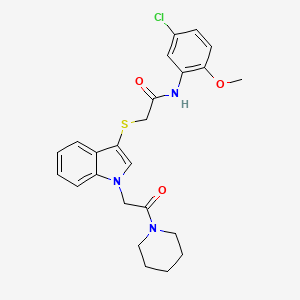

![Ethyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2507285.png)

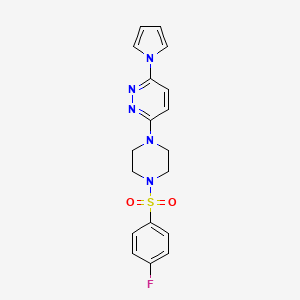

![Methyl (E)-4-[4-(benzenesulfonyl)-1,4-diazepan-1-yl]-4-oxobut-2-enoate](/img/structure/B2507288.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2507294.png)

![1-[4-[1-(5-Chlorothiophen-2-yl)sulfonylpiperidin-4-yl]oxybut-2-ynyl]-4-methylpiperazine](/img/structure/B2507298.png)